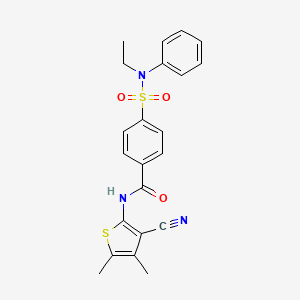

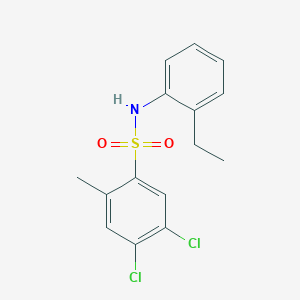

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

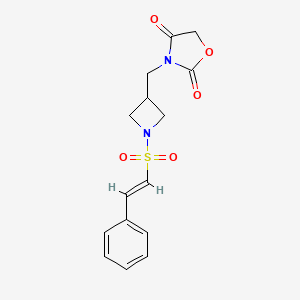

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide, commonly known as CDK9 inhibitor, is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9) enzyme. CDK9 is a well-known regulator of transcription elongation and has been implicated in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. CDK9 inhibition has emerged as an attractive therapeutic strategy for the treatment of cancer, HIV, and other diseases.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on thiophene derivatives and benzamide compounds highlights their significance in drug discovery due to their biological activities. For example, the study of substituted benzamides has shown potential in inhibiting carbonic anhydrases, critical for treating conditions like glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013). Similarly, thiophene derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating their potential as novel therapeutic agents (Avakyan et al., 2005).

Antimicrobial and Antioxidant Properties

The synthesis of thiophene-based compounds, such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, has been explored for their in vitro antioxidant and in vivo anti-inflammatory activities. These compounds have shown promising results, comparable to standard drugs like diclofenac, in reducing rat paw edema, suggesting their utility in developing anti-inflammatory drugs (Madhavi, Sree Ramya, 2017).

Electrophysiological Activity

N-substituted imidazolylbenzamides, similar in structure to the compound , have been synthesized and studied for their cardiac electrophysiological activity. These compounds, acting as selective class III agents, demonstrate the therapeutic potential of benzamide derivatives in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Material Science Applications

Beyond biomedical applications, thiophene derivatives and benzamide compounds find relevance in material science, particularly in the development of photochromic materials and sensors. The unique electronic properties of thiophene make it a suitable candidate for creating materials with reversible photo-switching capabilities, useful in developing advanced optical storage devices and sensors (Uchida et al., 1998).

Propriétés

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-4-25(18-8-6-5-7-9-18)30(27,28)19-12-10-17(11-13-19)21(26)24-22-20(14-23)15(2)16(3)29-22/h5-13H,4H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHBCOAFHRTSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2611567.png)

![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)

![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)

![8-fluoro-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)

![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)

![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)